molecular formula C21H25N3O2 B12162098 morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Cat. No.: B12162098
M. Wt: 351.4 g/mol
InChI Key: OLAKYUULCCSEOY-UHFFFAOYSA-N
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Description

The compound morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a structurally complex molecule combining a morpholine moiety with a fused methanophenazine core. The morpholine group is known for enhancing solubility and bioavailability in pharmaceuticals, while the methanophenazine system may contribute to redox activity or π-π stacking interactions in biological targets .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

morpholin-4-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone

InChI

InChI=1S/C21H25N3O2/c1-19(2)20(3)8-9-21(19,18(25)24-10-12-26-13-11-24)17-16(20)22-14-6-4-5-7-15(14)23-17/h4-7H,8-13H2,1-3H3

InChI Key

OLAKYUULCCSEOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCOCC5)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    These compounds share partial motifs (e.g., morpholine, ketones, or fused aromatic systems) and are analyzed below:

    Table 1: Structural and Functional Comparison

    Compound (CAS No.) Structural Features Similarity Score Potential Applications
    [1616392-22-3] (Target Compound) Morpholine + methanophenazine + ketone N/A Hypothetical drug scaffold
    [61337-89-1] (-)-2-Amino-1-ethyl-7... Naphthyridine + hydroxy/methoxy substituents 0.54 Antibacterial agents (quinolone analogs)
    [76252-06-7] 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol Piperazine + pyridine + alcohol 0.52 CNS modulation (dopamine/serotonin receptors)
    [6265-73-2] (Pyridin-3-yl)methanone... Quinoline + isopropylamino + hydroxypropoxy 0.52 β-blocker analogs (cardiovascular)

    Key Findings:

    Functional Group Influence: The morpholine group in the target compound may confer better solubility compared to the piperazine in [76252-06-7], which is more lipophilic and likely to cross the blood-brain barrier . DNA intercalation).

    Bioactivity Hypotheses: Compounds like [61337-89-1] with naphthyridine cores are linked to topoisomerase inhibition, whereas the target compound’s methanophenazine system might interact with flavoenzymes or mitochondrial complexes due to its planar, conjugated structure .

    Synthetic Challenges :

    • The target compound’s fused bicyclic system likely requires multi-step synthesis, akin to the triazole derivatives in , which involve halogenated ketones and sulfonylphenyl intermediates .

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